molecular formula C18H19N5O4S B2989689 2-methoxy-5-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide CAS No. 2034390-36-6

2-methoxy-5-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

Cat. No. B2989689
CAS RN: 2034390-36-6
M. Wt: 401.44
InChI Key: VFDVWFYQAISVQD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring, a pyridine ring, a benzamide group, and a sulfamoyl group . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar pyrazole-bearing compounds have been synthesized through various chemical reactions, including nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure could be determined using techniques such as NMR, IR, and MS .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution and amidation . Its structure, characterized by borate and sulfonamide groups, allows for a variety of transformations, making it a valuable component in the synthesis of more complex molecules.

Drug Development

The presence of a pyrazole ring in the compound’s structure suggests its potential use in drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects . This compound could be a precursor in the synthesis of new pharmacologically active molecules.

Enzyme Inhibition

Borate-containing compounds, similar to the one , have applications as enzyme inhibitors. They can be used to target specific enzymes within biological pathways, offering therapeutic potential for diseases where enzyme activity is dysregulated .

Fluorescent Probes

Compounds with borate groups have been utilized as fluorescent probes. They can bind to various biological targets like hydrogen peroxide, sugars, and ions, enabling the detection and measurement of these substances in biological systems .

Stimulus-Responsive Drug Carriers

The borate ester bonds in such compounds are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH or glucose levels, to control the release of drugs, which is crucial for targeted therapy .

Antileishmanial and Antimalarial Agents

A molecular simulation study indicated that derivatives of this compound could have potent in vitro activity against diseases like leishmaniasis and malaria. The fitting pattern in the active site of certain enzymes and the lower binding free energy suggest its potential as a therapeutic agent .

properties

IUPAC Name

2-methoxy-5-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-23-11-13(9-21-23)17-12(4-3-7-20-17)10-22-28(25,26)14-5-6-16(27-2)15(8-14)18(19)24/h3-9,11,22H,10H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDVWFYQAISVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

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